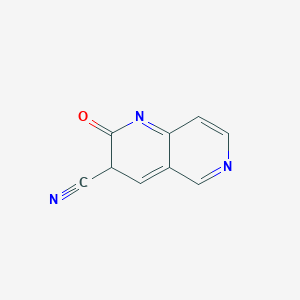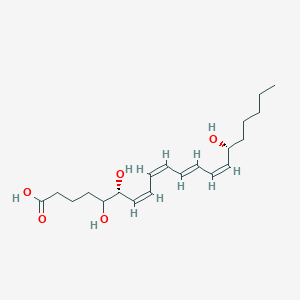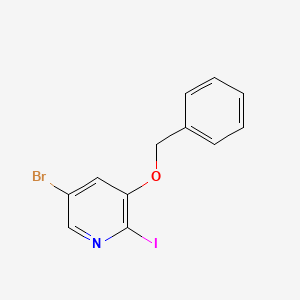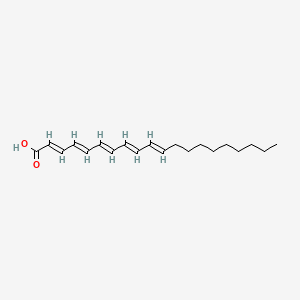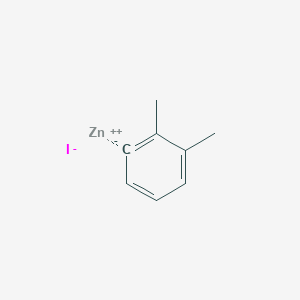
Zinc,(2,3-dimethylphenyl)iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc,(2,3-dimethylphenyl)iodo- is a chemical compound with the molecular formula C8H9IZn. It is also known as 2,3-dimethylphenylzinc iodide. This compound is part of the organozinc family, which is widely used in organic synthesis due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Zinc,(2,3-dimethylphenyl)iodo- typically involves the reaction of 2,3-dimethylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
2,3-dimethylphenyl iodide+Zn→Zinc,(2,3-dimethylphenyl)iodo-
Industrial Production Methods
Industrial production of Zinc,(2,3-dimethylphenyl)iodo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography or nuclear magnetic resonance (NMR) spectroscopy.
化学反応の分析
Types of Reactions
Zinc,(2,3-dimethylphenyl)iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding zinc oxides.
Reduction: It can be reduced to form zinc metal and the corresponding hydrocarbon.
Substitution: The phenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Zinc oxide and 2,3-dimethylphenol.
Reduction: Zinc metal and 2,3-dimethylbenzene.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Zinc,(2,3-dimethylphenyl)iodo- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials.
作用機序
The mechanism of action of Zinc,(2,3-dimethylphenyl)iodo- involves its ability to act as a nucleophile in various chemical reactions. The zinc atom in the compound can coordinate with electrophiles, facilitating the formation of new chemical bonds. This property is particularly useful in cross-coupling reactions where the compound acts as a transmetallating agent, transferring the phenyl group to a palladium catalyst.
類似化合物との比較
Similar Compounds
Iodomethylzinc iodide: Used in the Simmons-Smith reaction for cyclopropanation.
Phenylzinc iodide: Used in similar cross-coupling reactions but lacks the methyl substituents.
Uniqueness
Zinc,(2,3-dimethylphenyl)iodo- is unique due to the presence of methyl groups on the phenyl ring, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis, offering different reactivity compared to unsubstituted phenylzinc iodide.
特性
分子式 |
C8H9IZn |
|---|---|
分子量 |
297.4 g/mol |
IUPAC名 |
zinc;1,2-dimethylbenzene-6-ide;iodide |
InChI |
InChI=1S/C8H9.HI.Zn/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
COUGEENSJXVFJM-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C[C-]=C1C.[Zn+2].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


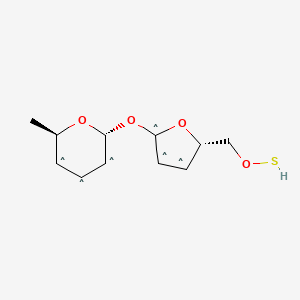
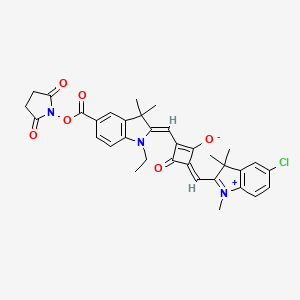
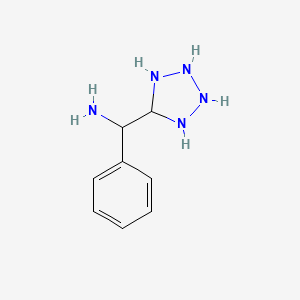
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)
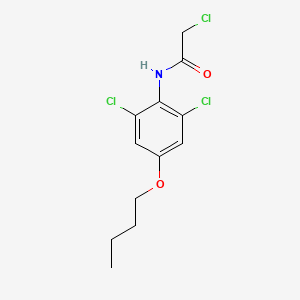
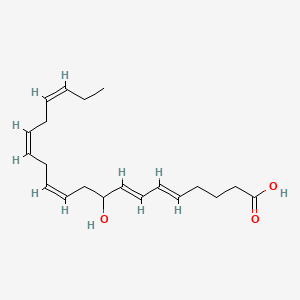
![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)

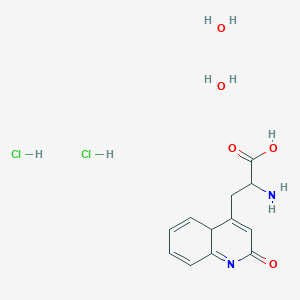
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12337578.png)
